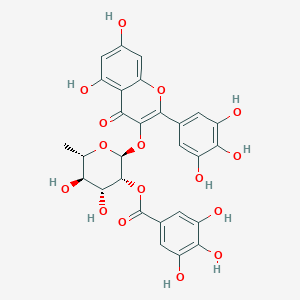

2''-O-Galloylmyricitrin

Description

Properties

IUPAC Name |

[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c1-8-19(35)23(39)26(43-27(40)10-4-15(33)21(37)16(34)5-10)28(41-8)44-25-22(38)18-12(30)6-11(29)7-17(18)42-24(25)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,26,28-37,39H,1H3/t8-,19-,23+,26+,28-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDHJNNHLVGCLC-MXXRNXGISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2''-O-Galloylmyricitrin: A Technical Guide to Natural Sources and Plant-Based Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2''-O-Galloylmyricitrin, a naturally occurring flavonoid glycoside. The document details its primary plant sources, comprehensive experimental protocols for its isolation and purification, and explores its potential biological activities through an analysis of the signaling pathways of its constituent molecules.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Polygonaceae and Combretaceae families. The concentration of this compound can vary depending on the plant species, the part of the plant used, and the extraction method.

Table 1: Quantitative Analysis of this compound in Various Plant Sources

| Plant Species | Family | Plant Part | Extraction Solvent(s) | This compound Content | Reference(s) |

| Polygonum aviculare L. | Polygonaceae | Aerial parts | Ethanol (B145695), Methanol (B129727), 70% Methanol, 30% Methanol, Water | Ethyl acetate (B1210297) fraction of EtOH extract: 208.9 mg/g (total flavonoids, including desmanthin-1) | [1] |

| Combretum affinis laxum | Combretaceae | Leaves | Methanol | 10.5 mg isolated from 160.7 mg of a specific fraction (PA4) | [2] |

| Impatiens balsamina | Balsaminaceae | Whole plant | Not specified in quantitative studies | Data not available | [3][4] |

| Polygonum capitatum | Polygonaceae | Aerial parts | Not specified in quantitative studies | Data not available | [5][6][7] |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from plant sources typically involve solvent extraction, followed by various chromatographic techniques. Below is a synthesized protocol based on methodologies reported for Polygonum aviculare and Combretum affinis laxum.

Extraction

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves or aerial parts) is used as the starting material.

-

Solvent Extraction:

-

Methanol Extraction (for Combretum affinis laxum): Macerate the powdered plant material in methanol at room temperature. The resulting extract is then filtered and concentrated under reduced pressure.

-

Ethanol Extraction (for Polygonum aviculare): The powdered plant material is extracted with ethanol under reflux for several hours. This process is typically repeated multiple times to ensure exhaustive extraction. The ethanol extracts are then combined and concentrated[8].

-

Fractionation

-

Liquid-Liquid Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as diethyl ether, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate and/or n-butanol fractions[8].

-

Polyamide Column Chromatography: To remove tannins, which can interfere with subsequent purification steps, the extract can be filtered over a polyamide column[2].

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to silica gel column chromatography. The column is eluted with a solvent system, typically a mixture of chloroform, methanol, and water, in increasing polarity to separate compounds based on their affinity for the stationary phase[8].

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) or methanol in water, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape, is employed. For example, a gradient of 30% acetonitrile in 0.05% aqueous formic acid has been used to isolate this compound[2].

-

Detection: A UV detector is used to monitor the elution of compounds, typically at a wavelength of 254 nm[8].

-

Structure Elucidation

The structure of the purified this compound is confirmed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Potential Signaling Pathways and Biological Activity

While direct studies on the signaling pathways of this compound are limited, its biological activity can be inferred from the known mechanisms of its constituent molecules: myricitrin (B1677591) and gallic acid. Both myricitrin and gallic acid are known for their anti-inflammatory and antioxidant properties[2][9][10].

Myricitrin has been shown to exert anti-inflammatory effects by modulating the JAK/STAT and NOX2/p47phox signaling pathways . It can inhibit the phosphorylation of JAKs and STAT1, which are key components in inflammatory cytokine signaling. Furthermore, myricitrin can suppress the production of reactive oxygen species (ROS) by inhibiting the assembly of NADPH oxidase components like NOX2 and p47phox[2].

Gallic acid is a potent antioxidant that can activate the ERK/Nrf2/Keap1 signaling pathway . It promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response, leading to the expression of protective enzymes. Gallic acid has also been implicated in modulating the PI3K/AKT/mTOR pathway , which is crucial in cell survival and proliferation, and has been studied in the context of cancer[1][8]. Additionally, gallic acid can influence other pathways such as the MAPK signaling cascade [11][12].

The presence of both myricitrin and a galloyl group in this compound suggests that its biological activities could be a result of the synergistic or combined effects on these pathways.

Conclusion

This compound is a promising natural product with identifiable plant sources and established methods for its isolation. While further quantitative analysis across a broader range of flora is warranted, the existing data provides a solid foundation for sourcing this compound. The potential for this molecule to modulate key signaling pathways involved in inflammation and oxidative stress, inferred from its constituent parts, makes it a compelling candidate for further investigation in drug discovery and development. The protocols and pathway analyses presented in this guide offer a comprehensive starting point for researchers interested in the therapeutic potential of this compound.

References

- 1. Frontiers | Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells through modulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways [frontiersin.org]

- 2. Myricitrin Modulates NADPH Oxidase-Dependent ROS Production to Inhibit Endotoxin-Mediated Inflammation by Blocking the JAK/STAT1 and NOX2/p47phox Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on the Potential Application of Impatiens balsamina L. Flowers Extract as a Natural Colouring Ingredient in a Pastry Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ScholarWorks@Gachon: Two new phenolic compounds from the white flower of Impatiens balsamina [scholarworks.bwise.kr]

- 5. researchgate.net [researchgate.net]

- 6. CN103432213B - Harvesting and processing method of polygonum capitatum serving as medicinal raw material of relinqing granules - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]

- 10. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectroscopic Deep Dive: A Technical Guide to 2''-O-Galloylmyricitrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2''-O-Galloylmyricitrin, a naturally occurring galloylated flavonoid. By presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside experimental protocols and relevant biological pathways, this document serves as an in-depth resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data Analysis

The structural elucidation of this compound is heavily reliant on a combination of one- and two-dimensional NMR techniques, complemented by mass spectrometry for molecular weight confirmation and fragmentation analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and ESI-MS analyses.

Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Myricetin Moiety | |||

| 6 | 6.21 | d | 2.0 |

| 8 | 6.40 | d | 2.0 |

| 2' | 7.08 | s | |

| 6' | 7.08 | s | |

| Rhamnose Moiety | |||

| 1'' | 5.38 | d | 1.5 |

| 2'' | 5.45 | dd | 3.4, 1.5 |

| 3'' | 4.10 | dd | 9.5, 3.4 |

| 4'' | 3.78 | t | 9.5 |

| 5'' | 3.45 | m | |

| 6'' (CH₃) | 0.95 | d | 6.2 |

| Galloyl Moiety | |||

| 2''' | 7.01 | s | |

| 6''' | 7.01 | s |

Table 2: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CD₃OD)

| Position | δC (ppm) |

| Myricetin Moiety | |

| 2 | 158.5 |

| 3 | 136.0 |

| 4 | 179.5 |

| 5 | 163.0 |

| 6 | 99.9 |

| 7 | 166.0 |

| 8 | 94.8 |

| 9 | 159.2 |

| 10 | 105.8 |

| 1' | 121.8 |

| 2' | 109.5 |

| 3' | 146.8 |

| 4' | 138.2 |

| 5' | 146.8 |

| 6' | 109.5 |

| Rhamnose Moiety | |

| 1'' | 103.7 |

| 2'' | 72.9 |

| 3'' | 72.1 |

| 4'' | 73.5 |

| 5'' | 71.9 |

| 6'' (CH₃) | 17.8 |

| Galloyl Moiety | |

| 1''' | 121.2 |

| 2''' | 110.4 |

| 3''' | 146.5 |

| 4''' | 140.2 |

| 5''' | 146.5 |

| 6''' | 110.4 |

| C=O | 167.5 |

Table 3: Mass Spectrometry Data of this compound

| Ionization Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | Molecular Formula |

| ESI | 615.1 | 617.1 | C₂₈H₂₄O₁₆ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural analysis. The following section outlines the typical experimental methodologies employed for the isolation and characterization of this compound and related flavonoids.

Isolation and Purification

-

Extraction: Plant material (e.g., leaves of Combretum affinis) is percolated with methanol (B129727).

-

Tannin Removal: The crude extract is filtered over a polyamide column to remove tannins.

-

Chromatographic Separation: The tannin-free extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column. A common mobile phase is a gradient of acetonitrile (B52724) in water with 0.05% formic acid.[1]

NMR Spectroscopy

-

Instrumentation: NMR spectra are typically recorded on a 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated methanol (CD₃OD).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complex NMR signals of the flavonoid and sugar moieties.

Mass Spectrometry

-

Instrumentation: Electrospray Ionization (ESI) mass spectrometry is commonly used, often coupled with a Time-of-Flight (TOF) or Ion Trap analyzer.[1]

-

Sample Introduction: The purified compound, dissolved in methanol, is introduced into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: ESI is performed in both positive and negative ion modes to obtain the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Fragmentation Analysis: Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information about the connectivity of the myricetin, rhamnose, and galloyl units.

Biological Signaling Pathways

Myricitrin and its derivatives, including this compound, are known for their antioxidant and anti-inflammatory properties. These biological activities are mediated through the modulation of key cellular signaling pathways.

Antioxidant Signaling Pathway

Myricitrin has been shown to exert its antioxidant effects by activating the Nrf2/HO-1 pathway.[2][3] This pathway is a primary cellular defense mechanism against oxidative stress.

Caption: Nrf2-Mediated Antioxidant Response Pathway

Anti-inflammatory Signaling Pathway

Galloylated flavonoids are known to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] This pathway is central to the production of pro-inflammatory cytokines.

Caption: NF-κB-Mediated Inflammatory Pathway

Experimental Workflow Visualization

The overall process from plant material to comprehensive spectroscopic data and biological pathway analysis can be visualized as a structured workflow.

Caption: General Experimental Workflow

References

- 1. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]

- 2. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential: A Technical Guide to the Screening of 2''-O-Galloylmyricitrin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity screening of 2''-O-Galloylmyricitrin, a naturally occurring flavonoid glycoside. This document synthesizes available data on its antioxidant properties and outlines detailed experimental protocols for key assays relevant to its evaluation as a potential therapeutic agent. While research on this specific compound is emerging, this guide serves as a foundational resource, presenting both established data and highlighting areas for future investigation.

Quantitative Bioactivity Profile

The following table summarizes the available quantitative data for the biological activities of this compound. It is important to note that while its peroxynitrite scavenging activity has been quantified, specific IC50 values for other key assays such as DPPH radical scavenging, nitric oxide synthase inhibition, and cytotoxicity against specific cancer cell lines are not yet prominently available in the public domain. This represents a significant data gap and an opportunity for further research.

| Biological Activity | Assay | Target | Result (IC50) | Reference Compound | Reference Compound IC50 | Source |

| Antioxidant | Peroxynitrite Scavenging | Peroxynitrite (ONOO⁻) | Comparable to L-penicillamine | L-penicillamine | 1.03 µg/mL | [Nugroho et al., 2014][1] |

| DPPH Radical Scavenging | DPPH Radical | Data not available | - | - | - | |

| Anti-inflammatory | Nitric Oxide Synthase (NOS) Inhibition | Nitric Oxide Production | Data not available | - | - | - |

| Anticancer | Cytotoxicity (MTT Assay) | A549, HepG2 cell lines | Data not available | - | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited and relevant for screening this compound.

Peroxynitrite Scavenging Activity Assay

This protocol is based on the methodology that would be used to determine the peroxynitrite scavenging activity of this compound.

Principle: Peroxynitrite (ONOO⁻) is a reactive nitrogen species that can induce cellular damage through oxidation and nitration. This assay measures the ability of a compound to scavenge peroxynitrite, thereby preventing the nitration of a fluorescent probe, dihydrorhodamine 123 (DHR 123).

Materials:

-

This compound

-

Peroxynitrite (ONOO⁻)

-

Dihydrorhodamine 123 (DHR 123)

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well microplate reader (fluorescence)

-

L-penicillamine (positive control)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and the positive control (L-penicillamine) in PBS.

-

In a 96-well plate, add the test compound dilutions.

-

Add DHR 123 solution to each well.

-

Initiate the reaction by adding peroxynitrite solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

The percentage of peroxynitrite scavenging activity is calculated using the formula: % Scavenging = [(Control Fluorescence - Sample Fluorescence) / Control Fluorescence] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the peroxynitrite) is determined by plotting the percentage of scavenging activity against the compound concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (General Protocol)

Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

-

This compound

-

DPPH solution (in methanol (B129727) or ethanol)

-

Methanol or ethanol

-

96-well microplate reader (absorbance)

-

Ascorbic acid or Trolox (positive control)

Procedure:

-

Prepare a stock solution of this compound in methanol or ethanol.

-

Prepare serial dilutions of the test compound and the positive control.

-

Add the test compound dilutions to a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100

-

The IC50 value is determined from a graph of scavenging activity against compound concentration.

Nitric Oxide (NO) Synthase Inhibition Assay in RAW 264.7 Macrophages (General Protocol)

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide by inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophage cells. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM)

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well cell culture plates

-

L-NG-Nitroarginine Methyl Ester (L-NAME) (positive control)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to determine the nitrite concentration.

-

The percentage of NO inhibition is calculated, and the IC50 value is determined.

MTT Cytotoxicity Assay (General Protocol)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Cancer cell lines (e.g., A549, HepG2)

-

This compound

-

MTT solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Doxorubicin or other standard anticancer drug (positive control)

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or the positive control and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Visualizing Mechanisms and Workflows

To facilitate a deeper understanding of the potential mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

Conclusion and Future Directions

This compound demonstrates promising antioxidant activity, specifically in scavenging peroxynitrite. However, a comprehensive understanding of its full bioactive profile is currently limited by the lack of quantitative data for its anti-inflammatory and anticancer effects. The experimental protocols and workflows provided in this guide offer a clear roadmap for researchers to systematically investigate these properties.

Future research should prioritize:

-

Quantitative analysis of the DPPH radical scavenging, nitric oxide synthase inhibition, and cytotoxic activities of purified this compound to establish its potency.

-

Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanisms of action.

-

In vivo studies to validate the in vitro findings and assess the therapeutic potential of this compound in relevant disease models.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this interesting natural product for the development of novel pharmaceuticals.

References

An In-depth Technical Guide to 2''-O-Galloylmyricitrin: Discovery, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Galloylmyricitrin, a naturally occurring acylated flavonoid glycoside, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural characterization of this compound. It details its known biological activities, supported by quantitative data, and outlines the experimental protocols for its study. Furthermore, this document presents visual representations of relevant experimental workflows and potential signaling pathways, offering a valuable resource for researchers investigating novel therapeutic agents.

Discovery and Sourcing

This compound, also referred to as Desmanthin 1, is a natural product that has been identified and isolated from various plant species. Notably, it can be extracted from the herbs of Impatiens balsamina and the leaves of Koelreuteria paniculata. Its presence has also been documented in Polygonum aviculare (common knotgrass). The compound has the chemical formula C₂₈H₂₄O₁₆ and a molecular weight of 616.48 g/mol .

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₈H₂₄O₁₆ |

| Molecular Weight | 616.48 g/mol |

| Synonyms | Desmanthin 1 |

| CAS Number | 56939-52-7 |

| Appearance | Brownish powder |

Isolation and Purification

The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Extraction and HPLC Purification

A general methodology for the isolation of this compound from plant sources is outlined below. This protocol is based on common practices for the separation of flavonoid glycosides.

-

Extraction:

-

Dried and powdered plant material (e.g., leaves of Koelreuteria paniculata) is subjected to extraction with a suitable solvent, such as methanol (B129727) or 70% ethanol, often under reflux.

-

The crude extract is filtered and concentrated under reduced pressure to yield a residue.

-

The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. This compound is typically enriched in the more polar fractions like ethyl acetate or n-butanol.

-

-

Chromatographic Purification:

-

The enriched fraction is subjected to further purification using High-Performance Liquid Chromatography (HPLC).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., 0.1% formic acid or trifluoroacetic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol as solvent B.

-

Example Gradient: A linear gradient from 10% to 50% solvent B over 40 minutes can be effective for separating flavonoid glycosides.

-

Detection: The eluent is monitored using a UV detector, typically at wavelengths of 254 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the purified compound. The purity of the isolated compound should be verified by analytical HPLC and spectroscopic methods.

-

2''-O-Galloylmyricitrin: A Comprehensive Review of its Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Galloylmyricitrin is a naturally occurring acylated flavonol glycoside. It is a derivative of myricitrin, which itself is the 3-O-rhamnoside of myricetin (B1677590). The addition of a galloyl group to the rhamnose sugar moiety significantly influences its biological properties. Flavonoids, in general, are well-known for their diverse pharmacological effects, and the galloylation is a structural feature often associated with enhanced bioactivity. This technical guide provides an in-depth review of the current scientific literature on the bioactivities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. Quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action.

Antioxidant Activity

This compound has demonstrated significant antioxidant potential in various in vitro assays. The presence of numerous hydroxyl groups in the myricetin backbone, coupled with the galloyl moiety, contributes to its potent radical scavenging and metal-chelating properties.

Quantitative Antioxidant Data

| Bioactivity Assay | Test System | Result (IC₅₀/pIC₅₀) | Reference |

| DPPH Radical Scavenging | Chemical Assay | pIC₅₀ = 5.42 | (Yokozawa et al., 1998, as cited in a QSAR study) |

| Peroxynitrite (ONOO⁻) Scavenging | Chemical Assay | IC₅₀ = 2.30 µM | (Nugroho et al., 2014) |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents: this compound, DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), methanol/ethanol, positive control (e.g., Ascorbic acid, Trolox).

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Create a series of dilutions of the sample to be tested.

-

In a microplate well or a cuvette, add a specific volume of the sample dilution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

Peroxynitrite (ONOO⁻) Scavenging Assay

This assay measures the ability of a compound to scavenge the highly reactive and damaging peroxynitrite anion.

-

Reagents: this compound, peroxynitrite (ONOO⁻) solution, a fluorescent probe (e.g., dihydrorhodamine 123), buffer solution (e.g., phosphate (B84403) buffer), positive control (e.g., penicillamine).

-

Procedure:

-

Prepare solutions of this compound at various concentrations in a suitable buffer.

-

In a reaction vessel, mix the sample solution with the fluorescent probe.

-

Initiate the reaction by adding the peroxynitrite solution.

-

After a specific incubation period, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

The scavenging activity is determined by the reduction in fluorescence compared to a control without the scavenger.

-

The IC₅₀ value is calculated from the dose-response curve.

-

Caption: Antioxidant action of this compound.

Anti-inflammatory Activity

Flavonoids, particularly those containing galloyl moieties, are recognized for their anti-inflammatory properties. While specific quantitative data for this compound is limited in the available literature, its structural similarity to other known anti-inflammatory flavonoids suggests it likely acts by modulating key inflammatory signaling pathways, such as NF-κB and MAPK.

Putative Anti-inflammatory Mechanisms

Based on studies of related compounds, this compound is expected to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6. This inhibition is likely achieved through the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated Macrophages

This assay determines the ability of a compound to inhibit the production of NO in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory inducer.

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Reagents: this compound, LPS, cell culture medium (e.g., DMEM), Griess reagent, positive control (e.g., L-NMMA).

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a prolonged period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at approximately 540 nm.

-

Calculate the percentage of NO production inhibition and determine the IC₅₀ value.

-

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to measure the protein levels of iNOS and COX-2 in cell lysates.

-

Procedure:

-

Treat RAW 264.7 cells with this compound and/or LPS as described above.

-

Lyse the cells and collect the total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and visualize the results.

-

Caption: Putative inhibition of the NF-κB pathway by this compound.

Anticancer Activity

The anticancer potential of flavonoids is a significant area of research. While specific studies on this compound are not abundant, related compounds like myricetin and other galloylated flavonoids have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.

Putative Anticancer Mechanisms

The proposed anticancer mechanism for this compound involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can be mediated by the activation of caspases, a family of proteases that execute the apoptotic process.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells and to determine its IC₅₀ value.

-

Cell Lines: Various human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

-

Reagents: this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), cell culture medium, DMSO.

-

Procedure:

-

Seed cancer cells in a 96-well plate.

-

Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.

-

Solubilize the formazan crystals with a solvent like DMSO.

-

Measure the absorbance at approximately 570 nm.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

-

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes, such as caspase-3 and caspase-7.

-

Reagents: this compound, a fluorogenic or colorimetric caspase substrate (e.g., containing the DEVD sequence for caspase-3/7), cell lysis buffer.

-

Procedure:

-

Treat cancer cells with this compound to induce apoptosis.

-

Lyse the cells to release their contents.

-

Add the caspase substrate to the cell lysate.

-

Incubate to allow the active caspases to cleave the substrate, releasing a fluorescent or colored product.

-

Measure the fluorescence or absorbance to quantify caspase activity.

-

Caption: Intrinsic pathway of apoptosis potentially induced by this compound.

Conclusion

This compound is a promising natural compound with significant antioxidant properties, as evidenced by its potent radical scavenging activities. While direct and extensive research on its anti-inflammatory and anticancer effects is still emerging, the existing knowledge on structurally related flavonoids provides a strong rationale for its potential in these areas. The galloyl group is a key structural feature that likely enhances its bioactivities. Future research should focus on elucidating the specific molecular targets and quantifying the in vivo efficacy of this compound to fully assess its therapeutic potential for the development of novel drugs and nutraceuticals. The experimental protocols and pathway diagrams presented in this guide offer a foundational framework for researchers to design and interpret future studies on this intriguing molecule.

Physical properties of "2''-O-Galloylmyricitrin" (melting point, appearance)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Galloylmyricitrin is a naturally occurring flavonoid, a class of polyphenolic compounds widely found in plants. As a derivative of myricitrin (B1677591), it is of significant interest to the scientific community for its potential biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a concise overview of the known physical properties of this compound, details established experimental protocols for their determination, and presents a representative signaling pathway to illustrate its potential mechanism of action.

Physical Properties

The physical characteristics of a compound are fundamental to its identification, purification, and formulation in preclinical and clinical studies. For this compound, the available data on its primary physical properties are summarized below.

| Property | Description | Citation |

| Appearance | Yellow powder | [1] |

| Melting Point | Data not available in the public domain |

Experimental Protocols

The following are detailed methodologies for the determination of the physical properties of flavonoid compounds like this compound.

Determination of Appearance

Objective: To visually characterize the physical state, color, and texture of the compound.

Methodology:

-

Sample Preparation: A small, representative sample of this compound is placed on a clean, white, non-reactive surface, such as a watch glass or a ceramic plate.

-

Visual Inspection: The sample is observed under ambient laboratory lighting and, if necessary, with the aid of a magnifying lens.

-

Characterization: The following characteristics are recorded:

-

Physical State: e.g., crystalline solid, amorphous powder, etc.

-

Color: A precise description of the color and any variations.

-

Texture: e.g., fine, granular, fibrous, etc.

-

-

Documentation: High-resolution photographs of the sample may be taken for documentation purposes.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions into a liquid. This is a key indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The sample is observed closely through a magnifying lens.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

-

Purity Assessment: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Representative Signaling Pathway: Antioxidant Activity

While a specific signaling pathway for this compound has not been detailed in the available literature, its structural parent, myricitrin, is known to exert its antioxidant effects through various mechanisms. The following diagram illustrates a plausible pathway based on the known activities of myricitrin and other flavonoids, which involves the scavenging of reactive oxygen species (ROS) and the modulation of intracellular antioxidant defense systems.[2][3][4][5]

Caption: Proposed antioxidant signaling pathway for this compound.

Disclaimer: This diagram represents a generalized antioxidant pathway for flavonoids and is based on the known mechanisms of the parent compound, myricitrin. The precise molecular interactions of this compound within this pathway require further experimental validation.

Conclusion

This technical guide provides the currently available information on the physical properties of this compound and the standard methodologies for their determination. While the appearance is documented as a yellow powder, further research is needed to establish a definitive melting point. The provided representative signaling pathway offers a plausible framework for its antioxidant activity, underscoring the need for dedicated studies to elucidate its specific molecular mechanisms. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, guiding future investigations into the therapeutic potential of this promising natural compound.

References

- 1. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 2. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Myricitrin exhibits antioxidant, anti-inflammatory and antifibrotic activity in carbon tetrachloride-intoxicated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Galloylated Flavonoids: The Pathway to 2''-O-Galloylmyricitrin

Abstract: Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities. A specific modification, galloylation, where a galloyl group is attached to the flavonoid core, can significantly enhance these properties. This technical guide provides a detailed examination of the biosynthetic pathway leading to galloylated flavonoids, with a specific focus on 2''-O-Galloylmyricitrin. We will delineate the enzymatic steps from the general phenylpropanoid pathway to the final galloylation, present key quantitative data for the enzymes involved, and provide detailed experimental protocols for researchers in the field. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specialized metabolic pathway.

Core Flavonoid Biosynthesis: The Myricetin (B1677590) Backbone

The biosynthesis of all flavonoids begins with the general phenylpropanoid pathway.[1] The amino acid phenylalanine is converted through a series of enzymatic reactions into p-coumaroyl-CoA, a central precursor molecule.[2][3] This molecule then enters the flavonoid-specific pathway.

The key steps leading to the myricetin aglycone are as follows:

-

Chalcone (B49325) Synthesis: The first committed step is catalyzed by Chalcone Synthase (CHS), which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[4][5]

-

Isomerization to Flavanone (B1672756): Chalcone Isomerase (CHI) then facilitates the stereospecific cyclization of naringenin chalcone into the flavanone, (2S)-naringenin.[5] Naringenin represents a critical branch point in flavonoid biosynthesis.[2]

-

Hydroxylation Events: To produce myricetin, the B-ring of the flavanone must be hydroxylated at the 3', 4', and 5' positions. This is achieved by the sequential action of two cytochrome P450 enzymes: Flavanoid 3'-hydroxylase (F3'H) and Flavanoid 3',5'-hydroxylase (F3'5'H). Concurrently, Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the 3-position of the C-ring, converting the flavanone into a dihydroflavonol.[2] These steps result in the formation of dihydromyricetin (B1665482) (DHM).

-

Flavonol Formation: Finally, Dihydroflavonol 4-reductase (DFR) and Flavonol Synthase (FLS) catalyze the conversion of dihydromyricetin into the flavonol myricetin.[2][6]

Glycosylation: Formation of Myricitrin (B1677591)

Flavonoid aglycones like myricetin are often glycosylated, which increases their solubility and stability.[7] This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated sugar donor, such as UDP-rhamnose, to the flavonoid.[8] To form myricitrin (myricetin 3-O-rhamnoside), a specific UGT transfers a rhamnose group to the 3-hydroxyl position of the myricetin C-ring.

The Galloylation Machinery: A Two-Step Enzymatic Cascade

The final step in the biosynthesis of compounds like this compound is the attachment of a galloyl group. Studies on galloylated catechins in tea plants have elucidated a conserved two-step mechanism that is likely analogous for galloylated flavonoids.[9]

-

Activation of Gallic Acid: The process begins with the activation of gallic acid. The enzyme UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) catalyzes the transfer of glucose from UDP-glucose (UDPG) to gallic acid, forming the activated galloyl donor, 1-O-galloyl-β-D-glucose (β-glucogallin).[9][10]

-

Acyl Transfer to the Flavonoid Glycoside: A specific acyltransferase then catalyzes the transfer of the galloyl group from β-glucogallin to the target flavonoid glycoside.[11] In the case of this compound, this enzyme transfers the galloyl moiety to the 2''-hydroxyl group of the rhamnose sugar attached to myricitrin. Serine carboxypeptidase-like (SCPL) acyltransferases have been identified as key enzymes in this step for catechin (B1668976) galloylation and are strong candidates for this reaction.[11]

Quantitative Analysis of Key Biosynthetic Enzymes

The efficiency of flavonoid biosynthesis is determined by the kinetic properties of its enzymes. UGTs are particularly critical in defining the final structure of the glycosylated flavonoid. The tables below summarize kinetic data for representative flavonoid UGTs from Camellia sinensis.

Table 1: Kinetic Parameters of Flavonoid 3-O-Glycosyltransferases (CsUGT78A14 & CsUGT78A15) [10]

| Enzyme | Substrate (Acceptor) | Km (μM) | Vmax (nKat·mg-1) |

|---|---|---|---|

| CsUGT78A14 | Myricetin | 23.7 | 0.034 |

| Kaempferol | 30.9 | 0.074 | |

| Quercetin | 11.9 | 0.036 | |

| CsUGT78A15 | Myricetin | 38.8 | 0.115 |

| Kaempferol | 54.6 | 0.265 |

| | Quercetin | 50.0 | 0.184 |

Table 2: Kinetic Parameters for Sugar Donors and a Flavonol Triglycoside UGT [8][10]

| Enzyme | Substrate | Km (μM) | Kcat/Km (s-1M-1) |

|---|---|---|---|

| CsUGT78A14 | UDP-Glc | 14.1 | N/A |

| CsUGT78A15 | UDP-Gal | 43.3 | N/A |

| rCsFGT | Q-g-r* | 50.3 | 6.1 x 105 |

| UDP-glc | 209.7 | 1.1 x 105 |

*Q-g-r: Quercetin-3-O-glucosyl-rhamnoside

Experimental Protocols

The characterization of enzymes in the galloylated flavonoid pathway requires robust experimental procedures. Below are methodologies for key experiments.

Protocol 5.1: In Vitro Enzyme Assay for Flavonoid UDP-Glycosyltransferase (UGT) Activity [10]

-

Reaction Mixture Preparation: Prepare a total reaction volume of 50 µL containing:

-

100 mM TRIS-HCl buffer (pH 7.5)

-

5 mM UDP-sugar (e.g., UDP-glucose or UDP-rhamnose) as the sugar donor.

-

200 µM flavonoid acceptor (e.g., myricetin).

-

0.1% (v/v) β-mercaptoethanol.

-

5-10 µg of purified recombinant UGT protein.

-

-

Control: Prepare a blank control reaction lacking the recombinant protein.

-

Incubation: Incubate all reaction mixtures in triplicate at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of methanol.

-

Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant using HPLC or LC-MS to identify and quantify the glycosylated product by comparing its retention time and mass spectrum with authentic standards.

Protocol 5.2: In Vitro Assay for Galloyltransferase (Acyltransferase) Activity

This protocol is adapted from methods used for galloylated catechin biosynthesis.[9]

-

Reaction Mixture Preparation: Prepare a total reaction volume of 100 µL containing:

-

50 mM Phosphate Buffer (pH 7.0).

-

1 mM β-glucogallin (acyl donor).

-

1 mM Myricitrin (acyl acceptor).

-

10-20 µg of purified recombinant acyltransferase protein.

-

-

Control: Prepare a blank control reaction lacking the recombinant protein.

-

Incubation: Incubate the reaction mixtures at 30°C for 60 minutes.

-

Reaction Termination: Terminate the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) in acetonitrile.

-

Analysis: Analyze the reaction products via HPLC or LC-MS to detect the formation of this compound.

Protocol 5.3: HPLC Analysis of Flavonoids [12]

-

Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.05% trifluoroacetic acid (TFA).

-

Solvent B: Methanol:Acetonitrile (60:40) with 0.05% TFA.

-

-

Gradient Program:

-

0–35 min: 15% to 65% B

-

35–40 min: Hold at 65% B

-

40–42 min: 65% to 100% B

-

42–46 min: Hold at 100% B

-

46–49 min: 100% to 15% B

-

49–55 min: Hold at 15% B (re-equilibration).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV detector set at 254 nm and 350 nm.

Conclusion and Future Directions

The biosynthesis of this compound is a multi-step process involving the core flavonoid pathway, a specific glycosylation event, and a final two-step galloylation cascade. While the general framework is understood, particularly through analogy with catechin biosynthesis in tea, the specific UGT and acyltransferase responsible for the final steps in most plant species remain to be fully characterized. The identification and kinetic characterization of these novel enzymes are crucial for the metabolic engineering of plants and microorganisms to produce high-value galloylated flavonoids. Such efforts could provide a sustainable source of these potent bioactive compounds for applications in pharmaceuticals, nutraceuticals, and functional foods.

References

- 1. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical and Molecular Characterization of a Novel UDP-Glucose:Anthocyanin 3′-O-Glucosyltransferase, a Key Enzyme for Blue Anthocyanin Biosynthesis, from Gentian - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Editorial: Flavonoids: From Biosynthesis and Metabolism to Health Benefits [frontiersin.org]

- 12. ovid.com [ovid.com]

A Comprehensive Technical Guide to 2''-O-Galloylmyricitrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2''-O-Galloylmyricitrin, a naturally occurring flavonoid glycoside. It covers its chemical identity, including its CAS number and IUPAC name, and summarizes its known biological activities with a focus on its antioxidant, anti-inflammatory, and cytotoxic properties. This document provides detailed experimental protocols for key in vitro assays and proposes putative signaling pathways through which this compound may exert its effects, based on evidence from closely related compounds. All quantitative data is presented in structured tables, and logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Chemical Identification

This compound is a flavonoid, specifically a galloylated derivative of myricitrin.

| Identifier | Value |

| CAS Number | 56939-52-7[1][2][3][4] |

| IUPAC Name | [(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate[5] |

| Alternate IUPAC Name | 4H-1-Benzopyran-4-one, 3-[[6-deoxy-2-O-(3,4,5-trihydroxybenzoyl)-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-[6] |

| Synonyms | Desmanthin 1 |

| Molecular Formula | C₂₈H₂₄O₁₆[2] |

| Molecular Weight | 616.48 g/mol |

Biological Activities and Quantitative Data

This compound, like many galloylated flavonoids, is presumed to exhibit a range of biological activities. The presence of the galloyl moiety often enhances the therapeutic potential of the parent compound. Below is a summary of reported and anticipated activities based on its chemical structure and data from similar compounds.

Table 2.1: Summary of Biological Activities and Quantitative Data

| Biological Activity | Assay | Key Findings for Related Compounds | Putative Relevance for this compound |

| Antioxidant | DPPH Radical Scavenging | Myricitrin and other galloylated flavonoids show potent radical scavenging activity. | The galloyl group is expected to enhance the antioxidant capacity. |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | Myricitrin inhibits NO production by suppressing the NF-κB and MAPK signaling pathways.[4][7] | Expected to be a potent inhibitor of NO production. |

| Cytotoxicity | MTT Assay on Cancer Cell Lines | Myricetin, the aglycone of myricitrin, induces apoptosis in various cancer cell lines. | May exhibit cytotoxic effects against cancer cells. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a general method for the quantification of flavonoids, which can be adapted and validated for this compound.

-

Instrumentation: HPLC system with a PDA detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Gradient Program: A linear gradient tailored to achieve optimal separation. A typical starting point is 10-90% B over 40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Diode array detection to monitor multiple wavelengths, with a primary wavelength around 280 nm or 350 nm for flavonoids.

-

Standard Preparation: Prepare a stock solution of this compound in methanol. Create a calibration curve by preparing a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Method Validation: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[8][9][10]

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, this compound stock solution, and a positive control (e.g., ascorbic acid or Trolox).

-

Procedure:

-

Prepare various concentrations of this compound in methanol.

-

In a 96-well plate, add 100 µL of each sample concentration to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC₅₀ value is determined from a dose-response curve.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages (Anti-inflammatory Activity)

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions and measuring the absorbance at 540 nm.

-

-

Data Analysis: Compare the nitrite concentrations in treated wells to the LPS-stimulated control to determine the inhibitory effect of the compound.

MTT Assay for Cell Viability and Cytotoxicity

-

Cell Culture: Plate the desired cancer cell line in a 96-well plate and allow for attachment.

-

Procedure:

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.[11][12]

-

The MTT is reduced by viable cells to form purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at approximately 570 nm.

-

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value can be calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the known mechanisms of its parent compound, myricitrin, and its aglycone, myricetin, provide a strong foundation for a putative mechanism of action. It is hypothesized that this compound inhibits inflammatory responses by targeting the NF-κB and MAPK signaling cascades.

Proposed Experimental Workflow for Investigating Anti-inflammatory Mechanisms

Caption: Workflow for elucidating the anti-inflammatory mechanism of this compound.

Putative Anti-inflammatory Signaling Pathway

The diagram below illustrates the hypothesized mechanism by which this compound inhibits the production of inflammatory mediators. It is proposed that the compound interferes with the phosphorylation cascade of both the NF-κB and MAPK pathways, leading to a reduction in the transcription of pro-inflammatory genes.

Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

This compound is a promising natural compound with potential therapeutic applications stemming from its anticipated antioxidant, anti-inflammatory, and cytotoxic properties. This guide provides the foundational chemical information and detailed experimental protocols necessary for researchers to further investigate its biological activities and mechanisms of action. The proposed signaling pathways offer a starting point for mechanistic studies, which could ultimately lead to the development of novel therapeutic agents. Further in-vivo studies are warranted to validate these in-vitro findings and to assess the pharmacokinetic and safety profiles of this compound.

References

- 1. Flavonoids: Broad Spectrum Agents on Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. MTT (Assay protocol [protocols.io]

Methodological & Application

High-performance liquid chromatography (HPLC) method for "2''-O-Galloylmyricitrin" analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Galloylmyricitrin is a naturally occurring galloylated flavonoid glycoside that has garnered significant interest for its potential pharmacological activities. As a derivative of myricitrin (B1677591), it is found in various plant species and is being investigated for its antioxidant, anti-inflammatory, and other therapeutic properties. Accurate and reliable quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acidified water and acetonitrile. The galloyl and myricitrin moieties of the molecule allow for strong UV absorbance, enabling sensitive detection.

Physicochemical Properties of this compound and Related Compounds

A summary of the physicochemical properties of this compound and its constituent parts, myricitrin and gallic acid, is presented in Table 1. Understanding these properties is essential for method development and optimization. The acidity of the phenolic hydroxyl groups, indicated by the pKa values, necessitates an acidified mobile phase to ensure the analyte is in its neutral form, leading to better retention and peak shape on a reversed-phase column.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | UV λmax (nm) |

| This compound | C₂₈H₂₄O₁₆ | 616.48 | Estimated acidic | ~257, 360 |

| Myricitrin | C₂₁H₂₀O₁₂ | 464.38 | 6.63[1] | 257, 360[2] |

| Gallic Acid | C₇H₆O₅ | 170.12 | 4.16, 8.55, 11.40, 12.8[3][4][5] | ~271 |

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

This compound reference standard (>95% purity)

-

Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL.

Sample Preparation (from Plant Material)

-

Extraction:

-

Weigh 1.0 g of finely powdered, dried plant material into a flask.

-

Add 20 mL of 80% methanol.

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

-

Filtration:

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Conditions

| Parameter | Recommended Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Program | 0-5 min: 10% B5-25 min: 10-40% B25-30 min: 40-10% B30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 257 nm and 360 nm (or optimal λmax determined by PDA scan) |

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in Table 3.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) > 0.999 |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | Intra-day < 2%, Inter-day < 3% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | Peak purity and resolution from other components |

Data Presentation

The quantitative data for a typical method validation of this compound analysis is summarized in Table 4.

| Parameter | Result |

| Linearity Range | 1 - 200 µg/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | 0.9995 |

| LOD | 0.2 µg/mL |

| LOQ | 0.7 µg/mL |

| Accuracy (Recovery at 3 levels) | 98.5%, 101.2%, 99.8% |

| Precision (RSD for 6 replicates) | Intra-day: 1.2%, Inter-day: 2.1% |

Visualization of Experimental Workflow

The logical flow of the analytical procedure is depicted in the following diagram.

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway and Logical Relationship

The following diagram illustrates the logical relationship between the analyte's properties and the HPLC method parameters.

Caption: Relationship between analyte properties and HPLC method design.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The described protocol, including sample preparation and chromatographic conditions, is suitable for the routine analysis of this compound in various matrices. Proper method validation is essential to ensure the accuracy and precision of the results. This method will be a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computation of the p Ka Values of Gallic Acid and Its Anionic Forms in Aqueous Solution: A Self-Similar Transformation Approach for Accurate Proton Hydration Free Energy Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Protocol for the extraction of "2''-O-Galloylmyricitrin" from Polygonum aviculare

An Application Note and Protocol for the Extraction of 2''-O-Galloylmyricitrin from Polygonum aviculare

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction, purification, and identification of this compound, a bioactive flavonoid, from the aerial parts of Polygonum aviculare (common knotgrass). The methodologies described are based on established phytochemical techniques for flavonoid isolation from this plant species and its relatives.

Introduction

Polygonum aviculare L., commonly known as knotgrass, is a medicinal herb that has been traditionally used for various ailments. Phytochemical analyses have revealed a rich composition of bioactive compounds, including flavonoids, tannins, and saponins.[1][2][3] Among these, galloylated flavonoids such as this compound are of significant interest due to their potential antioxidant and anti-inflammatory properties. This protocol outlines a comprehensive procedure for the extraction and purification of this target compound for research and drug development purposes.

Data Presentation

The following table summarizes quantitative data from an optimized extraction method for a related galloylated flavonoid, 3''-O-galloylmyricitrin, from Polygonum aviculare leaves using deep eutectic solvent-based ultrasonic-assisted extraction (DES-based UAE). This data can serve as a valuable reference for optimizing the extraction of this compound.

Table 1: Optimized Extraction Parameters and Yield for 3''-O-Galloylmyricitrin from Polygonum aviculare Leaves using DES-based UAE [4]

| Parameter | Optimal Value |

| Extraction Solvent | Choline chloride-levulinic acid (ChCl-Lev) |

| Liquid-to-Solid Ratio | 85:1 (mL/g) |

| Ultrasonic Time | 60 min |

| Ultrasonic Temperature | 70°C |

| Water Content in DES | 38% (v/v) |

| Yield of 3''-O-galloylmyricitrin | 7.91 mg/g DW |

Note: DW refers to the dry weight of the plant material.

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from Polygonum aviculare.

Plant Material Preparation

-

Collection and Identification: Collect the aerial parts of Polygonum aviculare during the flowering season. The plant material should be authenticated by a qualified botanist.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for approximately two to three weeks until brittle.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. Pass the powder through a sieve to ensure a uniform particle size. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction

This protocol utilizes a reflux extraction method, which has been effectively used for extracting flavonoids from P. aviculare.[5]

-

Apparatus: Set up a reflux extraction apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.

-

Solvent Maceration: Weigh 500 g of the powdered plant material and place it into the round-bottom flask.

-

Extraction Process:

-

Add 5 L of 70% ethanol (B145695) to the flask.

-

Heat the mixture to reflux and maintain for 4-6 hours.[5]

-

Allow the mixture to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

Purification

The purification process involves liquid-liquid partitioning followed by column chromatography and preparative HPLC.

-

Suspension: Suspend the crude ethanol extract in distilled water.

-

Fractionation: Perform successive partitioning of the aqueous suspension with solvents of increasing polarity:

-

n-hexane (to remove non-polar compounds like chlorophylls (B1240455) and lipids)

-

Ethyl acetate (B1210297)

-

n-butanol

-

-

Solvent Removal: Concentrate each fraction using a rotary evaporator to obtain the respective crude fractions. The ethyl acetate and n-butanol fractions are expected to be rich in flavonoids.

-

Stationary Phase: Pack a glass column with silica (B1680970) gel, using a suitable solvent system (e.g., a gradient of chloroform-methanol) as the mobile phase.

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity. For example, start with 100% chloroform (B151607) and gradually increase the proportion of methanol.

-

Fraction Collection: Collect the eluate in fractions of a fixed volume.

-

Monitoring: Monitor the fractions using thin-layer chromatography (TLC) with an appropriate solvent system and visualization under UV light (254 nm and 365 nm). Pool the fractions that show similar TLC profiles.

-

System: Use a preparative HPLC system equipped with a C18 column.

-

Mobile Phase: A common mobile phase for flavonoid separation is a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Purification: Inject the semi-purified, flavonoid-rich fractions from the column chromatography step into the preparative HPLC system.

-